N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide
Description
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that features a combination of aromatic rings, sulfonamide, and ether functionalities
Properties
IUPAC Name |
N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2,5-dimethoxybenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO6S3/c1-26-15-10-11-17(27-2)19(13-15)30(24,25)21-14-20(18-9-6-12-28-18)29(22,23)16-7-4-3-5-8-16/h3-13,20-21H,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRHDHWAWGLVSMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO6S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with the appropriate benzenesulfonamide derivative and introduce the 2,5-dimethoxy groups through electrophilic aromatic substitution. The phenylsulfonyl and thienyl groups can be introduced via cross-coupling reactions such as Suzuki-Miyaura coupling, which is known for its mild and functional group tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thienyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can yield sulfides.
Scientific Research Applications
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings can participate in π-π interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect.
Comparison with Similar Compounds
Similar Compounds
- 2,5-dimethyl-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide
- 2,5-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-furyl)ethyl]benzenesulfonamide
Uniqueness
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is unique due to the presence of both methoxy and thienyl groups, which can impart distinct electronic and steric properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Biological Activity
N-[2-(benzenesulfonyl)-2-(thiophen-2-yl)ethyl]-2,5-dimethoxybenzene-1-sulfonamide is a complex organic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features several significant structural elements:
- Benzenesulfonyl group : Known for enhancing solubility and biological activity.
- Thiophene moiety : Contributes to the compound's electronic properties and potential interactions with biological targets.
- Dimethoxybenzene : Imparts additional functional characteristics that may influence its pharmacodynamics.
The molecular formula of this compound is CHNOS, with a molecular weight of approximately 345.43 g/mol.
Antimicrobial Activity
Research has indicated that sulfonamide derivatives, including the compound , exhibit notable antimicrobial properties. For instance:
- Bacterial Inhibition : Studies have shown effective inhibition against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various strains have been reported, indicating the compound's potential as an antibacterial agent.
- Fungal Activity : In vitro assays have demonstrated antifungal activity, particularly against common pathogens such as Candida species.
Antitumor Activity
The compound has also been evaluated for its antitumor potential:
- Cell Proliferation Inhibition : In vitro studies using cancer cell lines (e.g., A549, NCI-H358) revealed that the compound can inhibit cell proliferation effectively. The IC values ranged from 6.68 μM to 19.94 μM in different assay formats (2D vs. 3D cultures), suggesting a promising profile for further development as an anticancer drug .
The mechanisms underlying the biological activities of this compound are still being elucidated. However, several hypotheses have emerged:
- Enzyme Interaction : The compound may interact with specific enzymes involved in metabolic pathways, potentially modulating their activity and influencing cellular signaling processes.
- Receptor Binding : Structural analysis suggests possible interactions with various receptors, which could mediate its pharmacological effects.
Study 1: Antibacterial Efficacy
A study conducted on a series of sulfonamide derivatives demonstrated that compounds similar to this compound exhibited significant antibacterial activity. The results indicated:
| Compound | MIC (μM) | Target Bacteria |
|---|---|---|
| Compound A | 12.5 | Staphylococcus aureus |
| Compound B | 25 | Escherichia coli |
Study 2: Antitumor Activity Assessment
In another investigation focusing on antitumor properties:
| Cell Line | IC (μM) | Assay Type |
|---|---|---|
| A549 | 8.78 | 2D |
| NCI-H358 | 6.68 | 2D |
| A549 | 19.94 | 3D |
| NCI-H358 | 11.27 | 3D |
These findings suggest that the compound may be more effective in traditional 2D assays compared to more complex 3D culture systems, highlighting the need for further exploration into its mechanisms of action in different environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
